molecular formula C14H19N3O4 B7579907 2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]morpholin-2-yl]acetic acid

2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]morpholin-2-yl]acetic acid

Cat. No. B7579907
M. Wt: 293.32 g/mol
InChI Key: GSUULQARSMCDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]morpholin-2-yl]acetic acid, also known as DMAQ, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a derivative of the amino acid glycine and has been shown to have potential therapeutic applications in the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]morpholin-2-yl]acetic acid is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to have antiviral properties by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]morpholin-2-yl]acetic acid in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research of 2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]morpholin-2-yl]acetic acid. One potential area of research is the development of new synthesis methods that can produce this compound with even higher yields and purity. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could explore the potential use of this compound as a therapeutic agent in combination with other drugs to enhance its effectiveness.

Synthesis Methods

The synthesis of 2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]morpholin-2-yl]acetic acid involves the reaction of glycine with 6-(dimethylamino)pyridine-3-carbonyl chloride and morpholine in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.

Scientific Research Applications

2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]morpholin-2-yl]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been studied as a potential treatment for various diseases such as cancer, viral infections, and neurological disorders.

properties

IUPAC Name

2-[4-[6-(dimethylamino)pyridine-3-carbonyl]morpholin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-16(2)12-4-3-10(8-15-12)14(20)17-5-6-21-11(9-17)7-13(18)19/h3-4,8,11H,5-7,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUULQARSMCDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C(=O)N2CCOC(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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